NS 2028's Irreversible vs. Reversible Inhibition: A Critical Distinction for sGC Functional Studies
In direct comparative studies, NS 2028 inhibits soluble guanylyl cyclase (sGC) with an IC50 of 30 nM for basal enzyme activity. Crucially, its inhibitory effect was shown to be irreversible, in stark contrast to the widely used sGC inhibitor ODQ [1].
| Evidence Dimension | Inhibitory Potency and Mode of Action on sGC |
|---|---|
| Target Compound Data | IC50 = 30 nM (basal activity); Inhibition Mode: Irreversible |
| Comparator Or Baseline | ODQ (1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one); Mode: Reversible |
| Quantified Difference | NS 2028 is irreversible, whereas ODQ is reversible. |
| Conditions | sGC enzyme activity assay in vitro |
Why This Matters
This matters for procurement because the irreversible nature of NS 2028 makes it the definitive tool for experiments requiring sustained, wash-resistant inhibition of the sGC catalytic activity, a property not shared by reversible inhibitors like ODQ.
- [1] Olesen, S. P., et al. (1998). Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase. *British Journal of Pharmacology*, 123(2), 299–309. View Source
